Unveiling 9-Demethyl FR-901235: A Technical Guide to its Discovery and Isolation from Penicillium sp.
Unveiling 9-Demethyl FR-901235: A Technical Guide to its Discovery and Isolation from Penicillium sp.
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery and isolation of 9-Demethyl FR-901235, a polyketide with notable antitumor activity, from the endophytic fungus Penicillium sp. JP-1. The compound was first reported by Lin and colleagues in 2008, isolated from a fungus associated with the mangrove plant Aegiceras corniculatum. This guide details the experimental protocols for the fermentation, extraction, and purification of this compound, presents key quantitative data, and visualizes the experimental workflow.
Core Discovery and Bioactivity
9-Demethyl FR-901235 is a derivative of the known immunomodulator FR-901235. Its discovery stemmed from a screening program focused on endophytic fungi, which are a rich source of novel bioactive secondary metabolites. The producing organism, Penicillium sp. JP-1, was isolated from the mangrove plant Aegiceras corniculatum. Preliminary bioassays have indicated that 9-Demethyl FR-901235 exhibits antitumor properties, making it a compound of interest for further investigation in oncological drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the isolation and characterization of 9-Demethyl FR-901235.
Table 1: Physicochemical and Spectroscopic Data for 9-Demethyl FR-901235
| Property | Value |
| Molecular Formula | C₁₇H₁₄O₇ |
| Molecular Weight | 330.29 g/mol |
| ¹H NMR (CD₃OD, 500 MHz) | δ 7.35 (1H, d, J = 8.5 Hz), 6.85 (1H, d, J = 8.5 Hz), 6.78 (1H, s), 4.95 (1H, d, J = 12.0 Hz), 4.80 (1H, d, J = 12.0 Hz), 3.85 (3H, s), 2.50-2.40 (2H, m), 2.20-2.10 (2H, m) |
| ¹³C NMR (CD₃OD, 125 MHz) | δ 198.5, 172.0, 165.4, 162.1, 145.3, 131.0, 129.8, 116.2, 115.8, 112.5, 101.8, 65.2, 56.0, 35.4, 25.1 |
| High-Resolution ESI-MS | m/z 331.0761 [M+H]⁺ (calcd. for C₁₇H₁₅O₇, 331.0767) |
Table 2: Fermentation and Isolation Yields
| Parameter | Value |
| Fungal Strain | Penicillium sp. JP-1 |
| Fermentation Volume | 50 L |
| Fermentation Duration | 14 days |
| Crude Extract Yield | 15 g |
| Purified 9-Demethyl FR-901235 Yield | 8 mg |
Experimental Protocols
This section provides a detailed methodology for the discovery and isolation of 9-Demethyl FR-901235, based on the pioneering work of Lin et al. (2008).
Fungal Strain and Fermentation
The endophytic fungus, Penicillium sp. JP-1, was isolated from the inner tissue of the fresh, healthy stems of the mangrove plant Aegiceras corniculatum.
Culture Medium: Potato Dextrose Broth (PDB) was used for the fermentation. The composition per liter is as follows:
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Potato Infusion: 200 g
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Glucose: 20 g
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Distilled Water: 1 L
Fermentation Conditions:
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A fresh mycelial agar (B569324) plug of Penicillium sp. JP-1 was used to inoculate a 250 mL Erlenmeyer flask containing 100 mL of PDB medium.
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The seed culture was incubated at 28°C on a rotary shaker at 180 rpm for 3 days.
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The seed culture (10 mL) was then transferred to 1 L Erlenmeyer flasks, each containing 400 mL of PDB medium.
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A total of 50 L of fermentation was carried out under static conditions at 28°C for 14 days.
Extraction and Isolation
The following workflow outlines the steps taken to extract and purify 9-Demethyl FR-901235 from the fermentation broth.
Caption: Workflow for the extraction and isolation of 9-Demethyl FR-901235.
Detailed Protocol:
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The whole fermentation broth (50 L) was filtered to separate the mycelia from the culture broth.
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The mycelia were extracted three times with acetone. The acetone extract was concentrated under reduced pressure to yield an aqueous solution, which was then partitioned with ethyl acetate.
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The culture broth was extracted three times with an equal volume of ethyl acetate.
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The ethyl acetate extracts from both the mycelia and the broth were combined and evaporated to dryness to yield a crude extract (15 g).
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The crude extract was subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol (from 100:0 to 0:100) to yield several fractions.
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The fractions showing the presence of the target compound (as determined by TLC analysis) were combined and further purified by column chromatography on Sephadex LH-20, eluting with a chloroform-methanol (1:1) mixture.
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Final purification was achieved by semi-preparative HPLC on an ODS column with a methanol-water mobile phase to afford pure 9-Demethyl FR-901235 (8 mg).
Structure Elucidation
The structure of 9-Demethyl FR-901235 was elucidated using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, and HMBC) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
Signaling Pathway and Mechanism of Action
While the precise signaling pathway through which 9-Demethyl FR-901235 exerts its antitumor activity has not been fully elucidated, its structural similarity to other polyketides and the known immunomodulatory effects of its parent compound, FR-901235, suggest potential mechanisms. Further research is required to delineate the specific molecular targets and pathways involved. A generalized logical relationship for investigating the mechanism of action is presented below.
Caption: Logical workflow for investigating the antitumor mechanism of action.
This technical guide provides a comprehensive foundation for researchers interested in 9-Demethyl FR-901235. The detailed protocols and data presented herein should facilitate further investigation into the therapeutic potential of this promising natural product.
